molecular formula C14H23NO4 B13745031 N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine CAS No. 34274-04-9

N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine

Cat. No.: B13745031
CAS No.: 34274-04-9
M. Wt: 269.34 g/mol
InChI Key: HUQQTKINPXSDCQ-UHFFFAOYSA-N
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Description

N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine is an organic compound that belongs to the class of benzylamines. This compound is characterized by the presence of a benzylamine core substituted with three methoxy groups at the 3, 4, and 5 positions, and an additional methoxypropyl group attached to the nitrogen atom. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and 3-methoxypropylamine.

    Reductive Amination: The key step in the synthesis is the reductive amination of 3,4,5-trimethoxybenzaldehyde with 3-methoxypropylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

    Reaction Conditions: The reaction is typically conducted in a solvent such as methanol or ethanol at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is used to study enzyme inhibition and receptor binding. It can act as a ligand in biochemical assays.

    Medicine: The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its role in treating certain diseases.

    Industry: In the industrial sector, the compound is used in the formulation of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with cell surface receptors, triggering intracellular signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(3-methoxypropyl)benzenesulfonamide: This compound shares the methoxypropyl group but differs in the presence of a benzenesulfonamide core.

    N-(3-Methoxypropyl)acrylamide: This compound contains the methoxypropyl group attached to an acrylamide core.

    4-Amino-N,N-dimethyl-benzenesulfonamide: Similar in structure but with different substituents on the benzene ring.

Uniqueness

N-(3-Methoxypropyl)-3,4,5-trimethoxybenzylamine is unique due to the presence of three methoxy groups on the benzylamine core, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups imparts distinct properties that make it valuable in various applications.

Properties

CAS No.

34274-04-9

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

3-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine

InChI

InChI=1S/C14H23NO4/c1-16-7-5-6-15-10-11-8-12(17-2)14(19-4)13(9-11)18-3/h8-9,15H,5-7,10H2,1-4H3

InChI Key

HUQQTKINPXSDCQ-UHFFFAOYSA-N

Canonical SMILES

COCCCNCC1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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